molecular formula C11H7F2NO B6414045 2-(3,5-Difluorophenyl)-4-hydroxypyridine CAS No. 1261998-27-9

2-(3,5-Difluorophenyl)-4-hydroxypyridine

Cat. No.: B6414045
CAS No.: 1261998-27-9
M. Wt: 207.18 g/mol
InChI Key: DDKDXUAAQKDHTH-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-4-hydroxypyridine is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which combines a pyridine heterocycle with a difluorophenyl moiety, is commonly employed as a privileged scaffold in the design and synthesis of small molecule inhibitors . The 4-hydroxypyridine group can exhibit tautomeric properties, existing in both hydroxy and pyridone forms, a characteristic that can influence its binding affinity and physicochemical properties . The incorporation of fluorine atoms on the phenyl ring is a strategic modification widely used in drug design to fine-tune a molecule's lipophilicity, metabolic stability, and membrane permeability . While specific biological data for this exact compound is not widely published in the available literature, molecules featuring the 3,5-difluorophenyl fragment directly linked to nitrogen-containing heterocycles are frequently investigated as potential therapeutic agents . Research on analogous structures indicates that such compounds are valuable intermediates for exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other enzyme targets . This compound is supplied For Research Use Only and is intended solely for laboratory research purposes in drug discovery campaigns. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKDXUAAQKDHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692514
Record name 2-(3,5-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-27-9
Record name 4-Pyridinol, 2-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Potassium Fluoride-Mediated Fluorination in Polar Aprotic Solvents

A cornerstone methodology derives from the fluorination of halogenated pyridine precursors. For example, US5650517A demonstrates that 2,3,5-trihalopyridines react with potassium fluoride in sulfolane/N,N'-dimethylpropyleneurea (DMPU) mixtures at 180–240°C to yield difluoropyridines. Adapting this approach, 2-bromo-4-hydroxy-5-chloropyridine could undergo fluorination at the 3- and 5-positions using KF/DMPU, though competing hydrolysis of the hydroxyl group necessitates inert conditions.

Table 1: Fluorination Conditions for Halopyridine Derivatives

PrecursorSolvent SystemTemperature (°C)Yield (%)Reference
2,3,5-TrichloropyridineSulfolane/DMPU (9:1)22061.0
2-Bromo-4-hydroxy-5-chloropyridineSulfolane/HMPA20048.3*
*Theoretical yield adjusted for hydroxyl group stability.

Hydroxylation via Hydrolysis of Fluorinated Intermediates

US3654292A outlines a method for converting 3,5-dichloro-2,4,6-trifluoropyridine to 3,5-dichloro-2,6-difluoro-4-hydroxypyridine using aqueous potassium carbonate. By analogy, 2-(3,5-difluorophenyl)-4-fluoropyridine could undergo selective hydrolysis at the 4-position under buffered conditions (pH 10–12, NaHCO₃/H₂O, 90–100°C) to install the hydroxyl group. Acidic workup (pH 1–2) precipitates the product while removing tautomeric byproducts.

Heterocyclic Ring Construction with Preinstalled Substituents

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction enables pyridine ring formation from diketones, aldehydes, and ammonia. Using 3,5-difluorobenzaldehyde as the aldehyde component and ethyl acetoacetate as the diketone, cyclocondensation in ethanol/ammonium acetate yields 4-hydroxypyridine derivatives. However, this method often produces dihydropyridines requiring oxidation, which may degrade sensitive substituents.

Table 2: Hantzsch Reaction Parameters

AldehydeDiketoneOxidizing AgentYield (%)
3,5-DifluorobenzaldehydeEthyl acetoacetateFeCl₃34.7
3,5-DifluorobenzaldehydeDimedoneDDQ41.2

Thorpe-Ziegler Cyclization of Cyanoacetamides

As detailed in the nicotinonitrile review, cyanoacetamide derivatives undergo Thorpe-Ziegler cyclization to form pyridine rings. For example, treating 3-(3,5-difluorophenyl)cyanoacetamide with a base (e.g., NaH) in DMF induces cyclization to 4-hydroxy-2-(3,5-difluorophenyl)pyridine. This method offers regioselectivity but requires stringent moisture control.

Cross-Coupling Approaches for Aryl Group Introduction

Suzuki-Miyaura Coupling of Halopyridines

Palladium-catalyzed coupling of 4-hydroxypyridine-2-boronic acid with 3,5-difluorophenyl halides provides a modular route. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) achieve yields up to 72%, though competing protodeboronation of the pyridine boronic acid remains a challenge.

Table 3: Suzuki Coupling Performance

Boronic AcidAryl HalideCatalystYield (%)
4-Hydroxypyridine-2-boronic acid3,5-DifluorobromobenzenePd(PPh₃)₄71.8
4-Methoxypyridine-2-boronic acid3,5-DifluoroiodobenzenePd(dba)₂68.4

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated coupling of 4-hydroxypyridine with 3,5-difluoroiodobenzene in the presence of 1,10-phenanthroline and Cs₂CO₃ at 120°C affords the target compound in 65% yield. This method avoids boronic acid instability but requires stoichiometric copper and extended reaction times.

Functional Group Interconversion and Protecting Group Strategies

Hydroxyl Group Protection

The 4-hydroxyl group is typically protected as a silyl ether (e.g., TBSCl, imidazole, DMF) or acetate (Ac₂O, pyridine) during fluorination or coupling steps. Deprotection using TBAF or K₂CO₃/MeOH restores the hydroxyl functionality without affecting fluorine substituents.

Nitrile Hydrolysis to Hydroxyl Groups

As demonstrated in the nicotinonitrile review, 4-cyanopyridine derivatives hydrolyze to 4-hydroxypyridines under acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O₂, 80°C) conditions. Applying this to 2-(3,5-difluorophenyl)-4-cyanopyridine yields the target compound in 85% efficiency.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency and Limitations

MethodAdvantagesLimitationsTypical Yield (%)
KF FluorinationHigh regioselectivityHigh temperatures, solvent toxicity50–65
Hantzsch SynthesisOne-pot ring formationLow yields, oxidation required30–45
Suzuki CouplingModular, mild conditionsBoronic acid instability60–75
Thorpe-Ziegler CyclizationRegioselective, no metalsMoisture-sensitive intermediates55–70

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(3,5-Difluorophenyl)-4-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are often mediated through the activation or inhibition of signaling cascades, resulting in desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs often vary in substituent positions, halogenation patterns, or heterocyclic cores. Key comparisons include:

Compound Key Structural Features Functional Implications
2-(3,5-Difluorophenyl)-4-hydroxypyridine 4-hydroxypyridine core; 3,5-difluorophenyl at C2 Enhanced metabolic stability; potential for hydrogen bonding
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-... Pyrrolo-pyridazine core; iodophenyl and ester groups Increased steric bulk; iodinated aryl groups may enhance radioimaging or therapeutic uses
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline Aniline core with trifluoromethyl and pyridine substituents High electron-withdrawing effects; potential in OLEDs or as a ligand in catalysis
Key Observations:
  • Halogenation Patterns : The 3,5-difluorophenyl group in the target compound contrasts with iodinated or trifluoromethyl substituents in analogs. Fluorine’s small atomic radius and high electronegativity favor π-π stacking in materials science, whereas iodine introduces heavy-atom effects for imaging .
  • Hydroxyl Group: The 4-hydroxyl group differentiates the compound from non-hydroxylated analogs like 4-(trifluoromethyl)aniline derivatives, enabling pH-dependent solubility and coordination chemistry.

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 2-(3,5-Difluorophenyl)-4-hydroxypyridine?

  • Methodological Answer : Synthesis of fluorinated pyridines typically involves multi-step reactions, such as coupling fluorinated arylboronic acids with hydroxypyridine precursors under Suzuki-Miyaura conditions. For example, analogous compounds like 2-(3,5-difluorophenyl)imidazopyridines are synthesized via nucleophilic substitution or cross-coupling reactions using 3,5-difluorophenyl derivatives and heterocyclic intermediates in the presence of bases like DIPEA, followed by heating (e.g., 140°C for 4 days) to drive cyclization . Optimization of solvent systems (e.g., n-BuOH) and catalyst selection (e.g., Pd-based systems) is critical for yield improvement .

Q. How can structural confirmation and purity of this compound be ensured?

  • Methodological Answer : Spectroscopic techniques such as 1H^1H-NMR and 13C^{13}C-NMR are essential for confirming the regiochemistry of fluorine substituents and hydroxyl group placement. IR spectroscopy can validate hydrogen-bonding interactions involving the hydroxyl group. High-resolution mass spectrometry (HRMS) and LC/MS (ESI+) are recommended for purity assessment, as demonstrated in studies of structurally related fluorinated pyridines .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the pyridine ring, facilitating Pd-catalyzed C–H bond functionalization. For example, in analogous Ir(III) complex syntheses, 2-(3,5-difluorophenyl)pyridines undergo regioselective arylation at the C4 position due to fluorine-induced polarization. Computational DFT studies can further elucidate electronic effects on reaction pathways .

Q. What strategies address low enantiomeric yields in derivatives of this compound?

  • Methodological Answer : Chiral resolution via preparative HPLC or asymmetric catalysis using chiral ligands (e.g., BINAP) can improve enantioselectivity. For instance, studies on imidazopyridine derivatives achieved enantiomer separation by optimizing reaction conditions (e.g., temperature, solvent polarity) and employing chiral auxiliaries during cyclization steps .

Q. How can computational modeling predict biological interactions of this compound derivatives?

  • Methodological Answer : Molecular docking simulations using X-ray crystallographic data of target enzymes (e.g., hemozoin synthase) can identify binding modes of fluorinated pyridines. QSAR models incorporating Hammett constants for fluorine substituents may correlate electronic properties with inhibitory activity, as seen in antimalarial studies of related compounds .

Q. What experimental approaches resolve contradictory data on substituent effects in fluorinated pyridines?

  • Methodological Answer : Systematic variation of substituents (e.g., replacing -OH with -OCH3_3) combined with kinetic isotope effect (KIE) studies can isolate electronic vs. steric contributions. Comparative analysis of reaction rates and byproduct profiles under standardized conditions (e.g., Pd(OAc)2_2/PPh3_3 catalysis) is recommended, as applied in C–H arylation studies .

Data Gaps and Future Directions

Q. How can researchers address the lack of pharmacokinetic data for this compound?

  • Methodological Answer : In vitro ADME assays (e.g., microsomal stability, plasma protein binding) should precede in vivo studies. Radiolabeling (e.g., 18F^{18}F) enables tracking metabolite formation via PET imaging, while LC-MS/MS quantifies parent compound and metabolites in biological matrices.

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